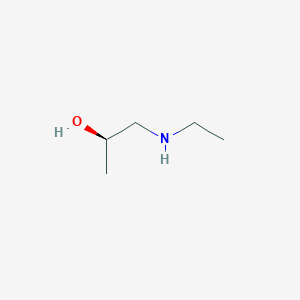![molecular formula C18H16Cl4N4O3 B2410994 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide CAS No. 400080-19-5](/img/structure/B2410994.png)
3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as (3E)-3-{[(2,4-dichlorobenzyl)oxy]imino}-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide, has a CAS Number of 338405-46-2 . It has a molecular weight of 384.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dichlorobenzoyl chloride . For example, 3,4-dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N7O2/c15-11-2-1-10 (12 (16)5-11)7-25-20-4-3-14 (24)22-21-13 (17)6-23-9-18-8-19-23/h1-6,8-9,20-21H,7,17H2, (H,22,24) .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the available data.Aplicaciones Científicas De Investigación
Synthesis and Transformation in Organic Chemistry
Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : Research by Kurz and Widyan (2005) involves the preparation of substituted 3-amino-oxazolidin-2,4-diones, which are then used to synthesize N',N'-disubstituted alpha-hydroxyhydrazides, a process potentially relevant to the synthesis of compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (Kurz & Widyan, 2005).
Conversion to 2-Cyanobenzimidazoles : A study by Konstantinova et al. (1998) describes the reaction of N-Monosubstituted 1,2-diaminobenzenes with certain chlorinated compounds, which could be a relevant process in the synthesis or transformation of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (Konstantinova et al., 1998).
Potential Medicinal Applications
Male Contraception Research : Cheng et al. (2002) conducted research on chemical entities similar in structure to 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide. They found that these compounds could disrupt Sertoli-germ cell adherens junctions in the testis, potentially offering a pathway for male contraception (Cheng et al., 2002).
Antimalarial Properties : Kesten et al. (1992) investigated compounds structurally related to 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide and found them to be highly active antimalarial agents in rodents and primates (Kesten et al., 1992).
Antitumor Properties : Research by Abdel-Wahab et al. (2011) indicates that compounds incorporating the 2,4-dichlorophenoxy nucleus, similar to the one , have shown preliminary antitumor activity against murine tumor cell lines (Abdel-Wahab et al., 2011).
Photocatalytic Applications
- Photocatalytic Degradation Studies : Gomathi Devi and Krishnamurthy (2009) investigated the photocatalytic mineralization of compounds containing a 2,4-dichlorophenoxy group. Their research provides insight into the degradation and transformation processes relevant to compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide in the presence of UV light and oxidizing agents (Gomathi Devi & Krishnamurthy, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3E)-N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O3/c19-12-2-1-11(14(21)7-12)9-29-24-6-5-18(27)26-25-17(23)10-28-16-4-3-13(20)8-15(16)22/h1-4,6-8H,5,9-10H2,(H2,23,25)(H,26,27)/b24-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNCRCLCXVJXMV-GFXGDVFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)




![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)



![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)